molecular formula C27H23NO3 B12881170 Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate CAS No. 34008-40-7

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate

Cat. No.: B12881170
CAS No.: 34008-40-7
M. Wt: 409.5 g/mol
InChI Key: BBWZQZGGDBQMEA-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a synthetic organic compound characterized by its complex structure incorporating both isoquinoline and benzophenone motifs. The presence of these privileged scaffolds suggests its primary utility in medicinal chemistry and drug discovery research as a versatile advanced building block for the construction of more complex molecules . Isoquinoline derivatives are frequently investigated for their biological activities and are found in compounds that modulate various physiological targets . Specifically, structural analogs featuring the isoquinoline nucleus have been studied as modulators of ion channels , such as voltage-gated sodium and calcium channels, which are important targets for pain management and neurodegenerative diseases . Consequently, this reagent holds significant value for researchers working in areas like neuropharmacology and the synthesis of novel heterocyclic compounds . Its application is centered on facilitating the exploration of new chemical space and the development of potential therapeutic agents.

Properties

CAS No.

34008-40-7

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate

InChI

InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3

InChI Key

BBWZQZGGDBQMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of Ethyl Benzoylacetate Intermediate

Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is a crucial starting material. Its preparation and handling are well-documented:

Parameter Details
Yield Typically 70–88% depending on method
Reaction Conditions Heating/reflux in ethanol or xylene; inert atmosphere; 1–20 hours
Operation Notes Guanidine carbonate or other bases used for condensation; purification by recrystallization or chromatography

For example, refluxing guanidine carbonate with ethyl 3-oxo-3-phenylpropanoate in ethanol under nitrogen yields intermediates with up to 86% yield. Other methods involve heating ethyl benzoylacetate with pyridine and aromatic amines at 130–135°C to achieve high yields (up to 88%).

Final Assembly: Formation of Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate

The final step often involves condensation or alkylation reactions to link the phenyl and isoquinoline groups to the benzoylacetate core. Typical conditions include:

Parameter Details
Temperature 80–180°C depending on reaction step
Solvents Toluene, ethanol, or acetonitrile
Catalysts/Bases Pyridine, sodium methoxide, or cesium carbonate
Reaction Time 1–24 hours
Purification Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures

For example, reactions involving ethyl benzoylacetate and nucleophiles in toluene at 80°C for 24 hours have been reported to yield related compounds with good purity and yield.

Representative Synthetic Route (Literature-Based)

A plausible synthetic route based on literature data is:

  • Synthesis of Ethyl Benzoylacetate : Reflux benzoylacetate precursors with ethanol and base to obtain ethyl 3-oxo-3-phenylpropanoate intermediate (yield ~86%).

  • Coupling with Isoquinoline : React the intermediate with isoquinolin-1-yl derivatives under reflux in toluene or ethanol with a base such as pyridine or cesium carbonate to form the substituted propanoate (reaction time 15–24 h, temperature 80–130°C).

  • Purification : Use silica gel column chromatography with petroleum ether/ethyl acetate gradients to isolate the final product with high purity (yield typically 70–90%).

Analytical and Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate mixtures (ratios from 30:1 to 5:1) is standard for purification.
  • Recrystallization : From solvents like ethyl acetate/ether or acetic acid to improve purity.
  • Characterization : NMR (1H, 13C), mass spectrometry, and melting point determination confirm structure and purity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Ethyl benzoylacetate synthesis Guanidine carbonate, ethanol, reflux, N2 70–86 Intermediate for further reactions
Coupling with isoquinoline Isoquinolin-1-yl derivative, pyridine, toluene, 80–130°C, 15–24 h 70–90 Multi-step reaction, requires purification
Purification Silica gel chromatography, petroleum ether/ethyl acetate Essential for product isolation

Research Findings and Notes

  • The multi-step synthesis allows for structural modifications, enabling exploration of biological activities such as antimicrobial and anticancer effects.
  • Reaction conditions such as temperature, solvent choice, and base/catalyst presence critically influence yield and purity.
  • Scale-up potential exists using automated reactors to improve reproducibility and efficiency.
  • The compound’s complex structure demands careful control of reaction parameters to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate exhibits notable antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate cellular processes including:

  • Signal transduction
  • Gene expression
  • Metabolic pathways

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds derived from this structure have displayed IC50 values in the low micromolar range, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections .

Applications in Research

This compound finds applications across several domains:

  • Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents.
Application AreaDescription
Medicinal ChemistryInvestigated for therapeutic effects and drug development
Organic SynthesisUsed as a precursor for synthesizing more complex organic molecules
Biological ResearchStudied for its interactions with biological targets
Industrial ChemistryEmployed as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is compared below with structurally or functionally related esters and heterocyclic derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Features Observed Activities/Applications References
This compound 4808-45-1 C₂₇H₂₃NO₃ Isoquinoline, benzoyl, phenyl groups Research chemical; potential pharmacological applications
Ethyl 3-phenylpropanoate 2021-48-7 C₁₁H₁₄O₂ Simple phenylpropanoate backbone Flavor compound in Baijiu; microbial correlations
Methyl 3-phenylpropanoate 103-25-3 C₁₀H₁₂O₂ Methyl ester analog Microbial correlations (P. membranifaciens)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) - C₂₂H₂₁N₃O₂ Pyridazine ring, phenethylamino group Synthetic intermediate; medicinal chemistry
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4'-iodo-biphenyl)propanoate (15) - C₂₆H₂₂INO₄ Iodo-biphenyl, dioxoisoindolin moiety Synthetic target for structural analysis

Structural and Functional Analysis

Ethyl 3-phenylpropanoate and Methyl 3-phenylpropanoate Structural Simplicity: Lacking the isoquinoline and benzoyl groups, these compounds exhibit lower molecular weight and steric hindrance, enhancing volatility. This aligns with their role as flavor compounds in fermented beverages like Baijiu . Microbial Interactions: Both esters show strong correlations (|ρ| > 0.7) with microbial species (e.g., P. membranifaciens), suggesting roles in microbial metabolism or signaling . In contrast, the target compound’s complexity may limit such interactions, directing its utility toward pharmacological research .

Pyridazine/Isoxazole Derivatives (e.g., I-6230) Heterocyclic Diversity: Pyridazine and isoxazole rings (e.g., in I-6230 and I-6373) are smaller nitrogen-containing heterocycles compared to isoquinoline. Functional Groups: The phenethylamino or thioether linkages in these compounds (e.g., I-6373) contrast with the target compound’s ester and benzoyl groups, which may confer distinct electronic profiles and binding affinities .

Iodo-Biphenyl Propanoate (Compound 15) Halogenation: The iodine substituent in Compound 15 enhances molecular weight and polarizability, making it suitable for radiolabeling or crystallographic studies. This contrasts with the target compound’s non-halogenated structure, which prioritizes aromatic π-π stacking . Synthetic Utility: Compound 15’s synthesis via Suzuki-Miyaura coupling (82% yield) highlights methodologies applicable to modifying the target compound’s biphenyl or isoquinoline moieties .

This contrasts with the target compound’s electron-rich benzoyl and phenyl groups .

Pharmacological and Industrial Relevance

  • However, specific studies are absent in the provided evidence, necessitating further research .
  • Simpler Esters: Ethyl 3-phenylpropanoate’s role in flavor chemistry underscores the structure-volatility relationship, where reduced complexity enhances aroma contribution .
  • Heterocyclic Analogs : Pyridazine/isoxazole derivatives () and microbial-correlated esters () highlight the diversity of applications achievable through strategic functionalization.

Biological Activity

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C27H23NO3C_{27}H_{23}NO_3 and a molecular weight of approximately 409.5 g/mol. Its structure features a benzoyl group , an isoquinoline moiety , and a phenyl group , which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular Formula C27H23NO3
Molecular Weight 409.5 g/mol
IUPAC Name This compound
CAS Number 34008-40-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in relation to breast cancer cell lines such as MCF-7 and MDA-MB-231. Cytotoxicity assays revealed that it induces cell death in a dose-dependent manner, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-723 - 28
MDA-MB-23124 - 26

The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzoyl and isoquinoline moieties are thought to play crucial roles in modulating cellular processes, including:

  • Signal Transduction : The compound may influence pathways that regulate cell growth and apoptosis.
  • Gene Expression : It potentially alters the expression of genes involved in cancer progression.

These interactions highlight the compound's potential as a lead candidate for drug development aimed at targeting specific enzymes or receptors involved in disease pathology.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on the MCF-7 and MDA-MB-231 cell lines demonstrated that this compound significantly reduced cell viability compared to control treatments, indicating its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation assessed the compound's effectiveness against various bacterial strains, revealing notable inhibitory effects that support its use in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via organocatalytic Michael addition, as demonstrated for structurally similar esters (e.g., ethyl 3-oxo-3-phenylpropanoate reacting with nitroolefins using chiral catalysts) . Key steps include:

  • Catalyst Selection : Use bifunctional organocatalysts (e.g., thiourea-based) to enhance stereoselectivity.
  • Solvent Optimization : 1,4-Dioxane or toluene improves reaction homogeneity.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) achieves >95% purity .
  • Yield Improvement : Adjust stoichiometry (1:1 molar ratio of reactants) and extend reaction time (12–24 hours) to mitigate side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., benzoyl and isoquinoline moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Based on analogous esters:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of asymmetric syntheses involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and identify favored enantiomers (e.g., R vs. S configurations at the propanoate backbone) .
  • Docking Studies : Simulate catalyst-substrate interactions (e.g., hydrogen bonding with thiourea catalysts) to rationalize enantioselectivity .
  • Validation : Cross-reference computed NMR chemical shifts with experimental data to refine models .

Q. What strategies resolve contradictions in reported reaction yields for similar ester derivatives?

  • Methodological Answer : Case study from (yields: 38–61%):

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • Byproduct Analysis : LC-MS identifies competing pathways (e.g., hydrolysis of the ester group under humid conditions) .
  • Catalyst Recycling : Immobilize catalysts on silica to improve turnover and reproducibility .

Q. How does the steric and electronic environment of the isoquinoline moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate using Mercury software to assess hindrance around the nitrogen atom .
  • Electronic Profiling : Hammett constants quantify electron-withdrawing/donating effects of substituents on reaction rates.
  • Case Study : Isoquinoline’s electron-deficient nature may favor Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids .

Q. What methodologies enable the detection of degradation products under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.
  • Analytical Workflow :
  • UHPLC-PDA : Monitor degradation (e.g., hydrolysis to 3-phenylpropanoic acid).
  • GC-MS : Identify volatile byproducts (e.g., ethyl benzoate from ester cleavage) .
  • Mitigation : Store under inert gas (Argon) at –20°C to prolong shelf life .

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